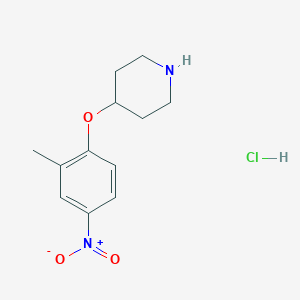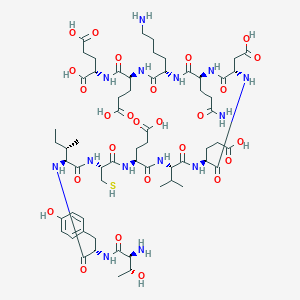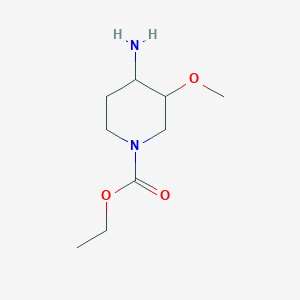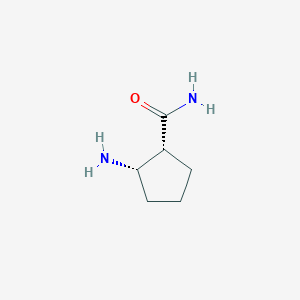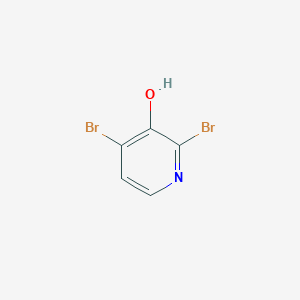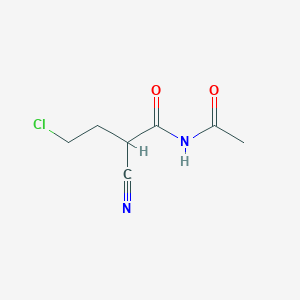
N-acetyl-4-chloro-2-cyanobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-4-chloro-2-cyanobutanamide (or NACB) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. NACB is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of NACB is not well understood. However, it has been suggested that NACB may inhibit the activity of enzymes that are involved in the biosynthesis of nucleic acids. NACB may also inhibit the activity of enzymes that are involved in the biosynthesis of proteins.
Effets Biochimiques Et Physiologiques
NACB has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells. It has also been shown to inhibit the growth of fungi and viruses. NACB has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
NACB has several advantages for lab experiments. It is a versatile compound that can be used in various fields of research. It is relatively easy to synthesize and purify. However, there are also some limitations to the use of NACB in lab experiments. It is a toxic compound that should be handled with care. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the use of NACB in scientific research. One direction is the development of new drugs based on NACB. Another direction is the use of NACB as a probe to study the biosynthesis of nucleic acids and proteins. NACB can also be used to study the mechanism of action of enzymes that are involved in these processes. Finally, NACB can be used to study the biochemical and physiological effects of other compounds.
Conclusion:
N-acetyl-4-chloro-2-cyanobutanamide is a versatile compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. NACB has several advantages for lab experiments, including its versatility and ease of synthesis. However, there are also some limitations to the use of NACB in lab experiments, including its toxicity and cost. Despite these limitations, NACB has several future directions for use in scientific research, including drug development, the study of biosynthesis, and the study of biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of NACB involves the reaction of acetyl chloride with 4-chloro-2-cyanobutanamide in the presence of a base. The reaction yields NACB as a white crystalline powder. The purity of NACB can be increased by recrystallization.
Applications De Recherche Scientifique
NACB has been used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. NACB has been used in medicinal chemistry to develop new drugs. It has been used as a building block for the synthesis of anticancer agents, antifungal agents, and antiviral agents.
Propriétés
Numéro CAS |
133036-82-5 |
|---|---|
Nom du produit |
N-acetyl-4-chloro-2-cyanobutanamide |
Formule moléculaire |
C7H9ClN2O2 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
N-acetyl-4-chloro-2-cyanobutanamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-5(11)10-7(12)6(4-9)2-3-8/h6H,2-3H2,1H3,(H,10,11,12) |
Clé InChI |
CDDQUKBQWVVYQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
SMILES canonique |
CC(=O)NC(=O)C(CCCl)C#N |
Synonymes |
Butanamide, N-acetyl-4-chloro-2-cyano- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



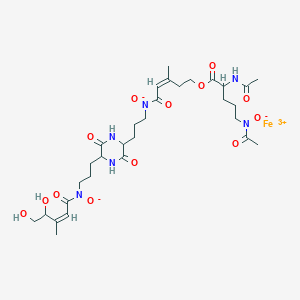
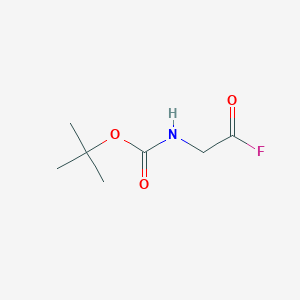

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
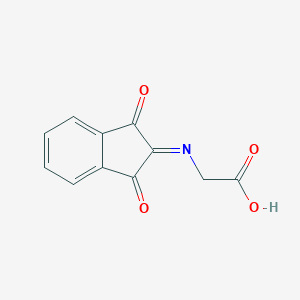

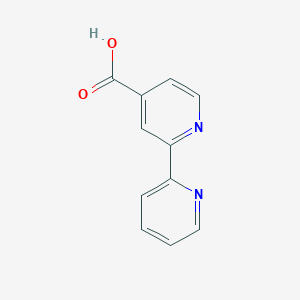
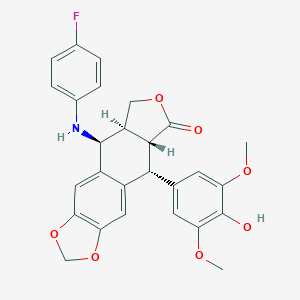
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
